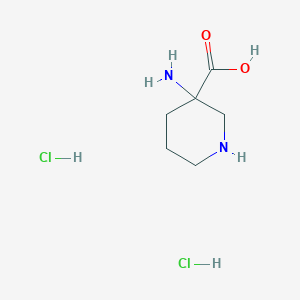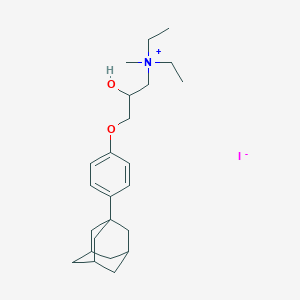
3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings. Adamantane derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The compound has several chiral centers, as indicated by the (3r,5r,7r) notation. This means that it has multiple stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .Wissenschaftliche Forschungsanwendungen
Quantum Theory of Atoms-in-Molecules Analysis
Adamantane-1,3,4-thiadiazole hybrids have been synthesized, revealing significant insights into intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group in these structures varies, and noncovalent interactions play a crucial role in stabilizing the crystal structures, with the N–H⋯N hydrogen bond being particularly strong among these interactions. This research highlights the potential of adamantane derivatives in the design of materials with specific interaction characteristics (El-Emam et al., 2020).
Synthesis and Characterization of Metallophthalocyanines
Novel metal-free and metallophthalocyanines bearing adamantane-related substituents have been synthesized, characterized, and studied for their aggregation behaviors in various solvents. This work introduces new compounds with potential applications in materials science and photonic devices, demonstrating the flexibility of adamantane derivatives in creating complex molecular architectures with unique electronic and optical properties (Acar et al., 2012).
Potentiometric Sensors
Adamantane derivatives have been utilized in the preparation of selective carbon paste electrodes for potentiometric methods, showcasing their effectiveness in enhancing the accuracy and selectivity of iodide monitoring. This application underlines the potential of adamantane-related compounds in developing sensitive and selective sensors for environmental and analytical chemistry applications (Ghaedi et al., 2015).
Photodynamic Therapy Photosensitizers
Unsymmetrical phenothiazin-5-ium iodides, structurally related to adamantane, have been explored for their potential as photosensitizers in photodynamic therapy. Their singlet oxygen generating efficiencies and lipophilicity are analyzed, offering insights into designing effective agents for cancer treatment based on adamantane derivatives (Gorman et al., 2006).
Antiviral and Antiparkinsonian Compound Complexes
The synthesis and characterization of metal complexes with adamantane-1-amine highlight its antiviral and antiparkinsonian properties. This work opens up new avenues for the application of adamantane derivatives in biomedicine, particularly in the prevention and treatment of influenza A virus infections and Parkinson's disease (Sultana et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38NO2.HI/c1-4-25(3,5-2)16-22(26)17-27-23-8-6-21(7-9-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h6-9,18-20,22,26H,4-5,10-17H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJGSQVJDGLSL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


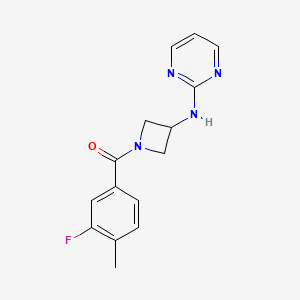

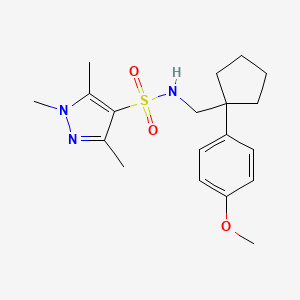

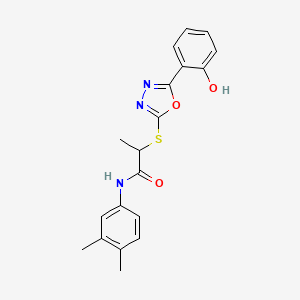

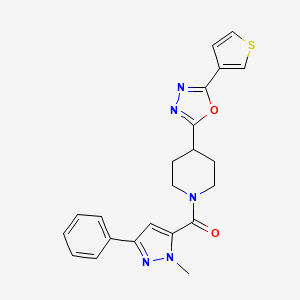
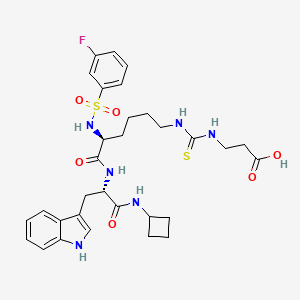

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)
![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)
